molecular formula C11H8F3NO B8790122 8-Methoxy-5-(trifluoromethyl)quinoline

8-Methoxy-5-(trifluoromethyl)quinoline

Cat. No.: B8790122
M. Wt: 227.18 g/mol
InChI Key: IJWPTCMNAMOWLP-UHFFFAOYSA-N
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Description

8-Methoxy-5-(trifluoromethyl)quinoline (CAS 316-75-6) is a quinoline derivative featuring a methoxy (-OCH₃) group at position 8 and a trifluoromethyl (-CF₃) group at position 5. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a versatile scaffold for medicinal chemistry. The methoxy group enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature . This compound has been explored for anticancer and antibacterial applications due to its structural resemblance to bioactive quinoline derivatives like chloroquine and ciprofloxacin .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

8-methoxy-5-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3NO/c1-16-9-5-4-8(11(12,13)14)7-3-2-6-15-10(7)9/h2-6H,1H3

InChI Key

IJWPTCMNAMOWLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(F)(F)F)C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 8-Methoxyquinoline-5-sulfonamides: These derivatives (e.g., compounds 6a–f in ) replace the -CF₃ group with a sulfonamide (-SO₂NHR) at position 5. The sulfonamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors. For example, sulfonamide derivatives demonstrated potent anticancer activity (IC₅₀ = 0.8–5.2 µM against HeLa cells) compared to trifluoromethyl analogs, likely due to improved target engagement .
  • 7-Fluoro-5-((4-fluorophenyl)sulfonyl)quinolin-8-ol: This compound () features a sulfonyl (-SO₂) group at position 5, a hydroxyl (-OH) at position 8, and fluorine at position 6. The sulfonyl group increases polarity, reducing membrane permeability but improving selectivity for catechol-O-methyltransferase (COMT) inhibition (IC₅₀ = 12 nM) .

Substituent Type and Bioactivity

  • 2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinoline (Compound 278, ): Replacing the methoxy group at position 8 with a nitro (-NO₂) group creates a stronger electron-withdrawing effect, enhancing electrophilic reactivity.
  • 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS 199872-29-2): The carboxylic acid (-COOH) at position 5 increases water solubility and enables salt formation, making it suitable for formulation in drug delivery systems. However, the -CF₃ group at position 2 instead of 5 alters steric interactions, reducing antibacterial efficacy compared to the parent compound .

Key Observations :

  • The trifluoromethyl group at position 5 enhances lipophilicity (LogP = 3.2) compared to sulfonamide derivatives (LogP = 2.8), favoring blood-brain barrier penetration.
  • Sulfonamide derivatives exhibit superior antibacterial activity due to hydrogen-bonding interactions with bacterial enzymes .
  • Nitro-substituted quinolines (e.g., Compound 278) show higher electrophilic reactivity but lower solubility, limiting therapeutic utility .

Mechanistic Insights

  • Anticancer Activity: The -CF₃ group in 8-Methoxy-5-(trifluoromethyl)quinoline stabilizes charge-transfer interactions with DNA topoisomerases, inducing apoptosis .
  • COMT Inhibition: Sulfonyl and hydroxyl groups in 7-fluoro-5-sulfonylquinolin-8-ol facilitate hydrogen bonding with COMT’s active site, outperforming methoxy analogs .
  • Skin Sensitization: Electron-withdrawing groups (e.g., -NO₂) promote quinoline-protein adduct formation, triggering immune responses absent in electron-donating analogs (e.g., -NH₂) .

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